Benzoate
Overview
Description
Benzoate is the conjugate base of benzoic acid, a simple aromatic carboxylic acid. It is commonly found in the form of sodium this compound, potassium this compound, and other salts. Benzoates are widely used as preservatives in the food industry due to their antimicrobial properties. They are also found in various pharmaceutical and cosmetic products .
Synthetic Routes and Reaction Conditions:
From Benzaldehyde: Benzaldehyde is treated with potassium hydroxide in water to form potassium this compound, which is then acidified to yield benzoic acid.
From Benzonitrile: Benzonitrile is hydrolyzed in the presence of sodium hydroxide to form sodium this compound.
From Toluene: Industrially, benzoic acid can be prepared by the partial oxidation of toluene using oxygen gas, with manganese or cobalt naphthenates as catalysts.
Industrial Production Methods:
Oxidation of Toluene: This method involves the catalytic oxidation of toluene to produce benzoic acid, which is then neutralized to form this compound salts.
Neutralization of Benzoic Acid: Benzoic acid is neutralized with sodium hydroxide or potassium hydroxide to produce sodium this compound or potassium this compound, respectively.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various products, including benzene and carbon dioxide.
Reduction: this compound can be reduced to benzyl alcohol under specific conditions.
Substitution: this compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Major Products:
Oxidation: Benzene, carbon dioxide.
Reduction: Benzyl alcohol.
Substitution: Nitrothis compound, sulfonyl this compound, halothis compound.
Scientific Research Applications
Benzoate compounds have a wide range of applications in scientific research:
Mechanism of Action
Benzoate exerts its antimicrobial effects by inhibiting the growth of bacteria, yeast, and fungi. It disrupts the microbial cell membrane and interferes with the function of enzymes involved in cellular metabolism . In the liver, this compound is conjugated with glycine to form hippuric acid, which is then excreted in the urine .
Comparison with Similar Compounds
Benzene: A simple aromatic hydrocarbon with a hexagonal ring structure.
Benzoic Acid: The parent compound of benzoate, with a carboxyl group attached to the benzene ring.
Benzyl Alcohol: A primary alcohol derived from benzene.
Comparison:
Structure: this compound contains a carboxyl group, making it an organic acid, while benzene is a simple hydrocarbon.
Properties: this compound is a solid with antimicrobial properties, while benzene is a volatile liquid used as a solvent.
Applications: this compound is primarily used as a preservative, while benzene is used as a precursor in chemical synthesis.
This compound stands out due to its antimicrobial properties and widespread use as a preservative in various industries.
Biological Activity
Benzoate, particularly in the forms of benzoic acid and its sodium salt (sodium this compound), has garnered significant attention in both food preservation and therapeutic applications. This article delves into the biological activities of this compound, focusing on its antimicrobial properties, metabolic pathways, potential toxicity, and therapeutic uses.
Chemical Structure and Forms
This compound is derived from benzoic acid, a simple aromatic carboxylic acid. It exists primarily in two forms:
- Benzoic Acid (C₇H₆O₂) : A colorless crystalline solid that is soluble in water.
- Sodium this compound (C₇H₅NaO₂) : The sodium salt of benzoic acid, commonly used as a food preservative.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties, making it a popular choice as a food preservative. Its effectiveness against various microorganisms is attributed to its ability to lower pH and disrupt cellular functions.
Table 1: Antimicrobial Efficacy of Sodium this compound
Microorganism | Minimum Inhibitory Concentration (MIC) | Inhibitory Zone Diameter (mm) |
---|---|---|
Escherichia coli | 0.1% | 12 |
Staphylococcus aureus | 0.1% | 15 |
Candida albicans | 0.05% | 10 |
Studies have shown that sodium this compound inhibits the growth of bacteria, yeast, and molds by interfering with their metabolism .
Metabolism and Excretion
Upon ingestion, this compound undergoes conjugation with glycine in the liver to form hippurate, which is then excreted via urine. This process occurs in the mitochondrial matrix and involves several enzymatic reactions:
- Conversion to Benzoyl-CoA : this compound is activated to benzoyl-CoA by ligase.
- Formation of Hippurate : Benzoyl-CoA is conjugated with glycine by glycine N-acyltransferase.
This metabolic pathway ensures that this compound does not accumulate in the body .
Toxicity and Genotoxicity
Despite its widespread use, concerns regarding the safety of sodium this compound have emerged. Studies indicate that under certain conditions, it can be converted into benzene, a known carcinogen, particularly when combined with ascorbic acid (vitamin C). Research highlights include:
- Genotoxic Effects : Sodium this compound has been shown to induce DNA damage in human lymphocytes and cause micronucleus formation .
- Oxidative Stress : It can increase oxidative stress markers in cells, leading to lipid peroxidation and reduced levels of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .
Table 2: Effects of Sodium this compound on Oxidative Stress Markers
Dose (mg/kg) | Lipid Peroxidation (MDA levels) | Antioxidant Enzymes Activity |
---|---|---|
70 | Normal | Normal |
200 | Elevated | Decreased |
400 | Significantly Elevated | Significantly Decreased |
Therapeutic Applications
Beyond its role as a preservative, sodium this compound has potential therapeutic applications:
- Neuroprotective Effects : Some studies suggest that sodium this compound may have neuroprotective properties due to its ability to modulate oxidative stress .
- Local Anesthetic Properties : Research has indicated that certain this compound derivatives exhibit local anesthetic effects comparable to established anesthetics like tetracaine .
Case Studies
- Neurodegenerative Diseases : A study examined the effects of sodium this compound on oxidative stress in models of neurodegeneration, revealing potential benefits in reducing neuronal damage .
- Antibacterial Efficacy : Another investigation focused on benzyl this compound derived from Kaempferia rotunda, demonstrating significant antibacterial activity against Bacillus cereus with an MIC of 50 μg/mL .
Properties
IUPAC Name |
benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6O2/c8-7(9)6-4-2-1-3-5-6/h1-5H,(H,8,9)/p-1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPYMKLBDIGXBTP-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5O2- | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4043771 | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.11 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
766-76-7 | |
Record name | Benzoate anion | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=766-76-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzoic acid, ion(1-) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000766767 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4043771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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